molecular formula C25H28FN3O4 B2896382 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 877632-68-3

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2896382
CAS RN: 877632-68-3
M. Wt: 453.514
InChI Key: NFEUBKGEKUIEBU-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H28FN3O4 and its molecular weight is 453.514. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Studies and Radiolabeling

Research involving compounds with piperazine and fluorobenzamide moieties often targets receptor ligand interactions, especially in the context of neuroimaging and the study of neurotransmitter systems. For instance, Plenevaux et al. (2000) discuss the application of a radiolabeled antagonist, known as [(18)F]p-MPPF, for studying the serotonergic neurotransmission with PET imaging. This compound, similar in structure to the query compound due to the presence of a fluorophenyl group and a piperazine ring, highlights the importance of such structures in developing tools for brain research, particularly in mapping serotonin receptors (Plenevaux et al., 2000).

Medicinal Chemistry and Drug Development

In medicinal chemistry, modifications to the piperazine ring and the incorporation of fluorophenyl groups are common strategies to enhance the biological activity and selectivity of compounds. Leopoldo et al. (2002) report on the structure-affinity relationship study of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, demonstrating the pursuit of potent and selective ligands for dopamine receptors. Such research underscores the ongoing efforts to design more effective therapeutic agents by exploring the pharmacophore's structural diversity, including elements present in the compound of interest (Leopoldo et al., 2002).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, particularly those with potential antibacterial and anthelmintic activities, are crucial areas of scientific research. Sanjeevarayappa et al. (2015) describe the synthesis of a compound with a piperazine-1-carboxylate moiety, emphasizing the role of structural characterization in understanding the compound's properties and activities. This study reflects the broader scientific interest in developing new molecules with beneficial biological activities, sharing a thematic connection with the research on compounds like the one inquired about (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O4/c1-31-23-10-5-18(16-24(23)32-2)25(30)27-17-21(22-4-3-15-33-22)29-13-11-28(12-14-29)20-8-6-19(26)7-9-20/h3-10,15-16,21H,11-14,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEUBKGEKUIEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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